2-Ethyl-1-benzofuran-3-carboxylic acid
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Overview
Description
2-Ethyl-1-benzofuran-3-carboxylic acid is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . It is present in many drugs due to its versatility and unique physicochemical properties . Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a benzofuran derivative can undergo a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Scientific Research Applications
Natural Sources and Bioactivity of Benzofuran Derivatives
Benzofuran compounds are widely present in nature and have been shown to possess a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These activities have made benzofuran derivatives subjects of increasing interest among chemical and pharmaceutical researchers. The discovery of novel benzofuran compounds with significant biological activities suggests their potential as natural drug lead compounds. For example, novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity and benzothiophene and benzofuran scaffolds as anticancer agents highlight the therapeutic potential of these compounds. Recent advancements in the synthesis of complex benzofuran derivatives, including methods for constructing benzofuran rings with high yield and minimal side reactions, indicate the versatility and potential of benzofuran derivatives in drug development (Miao et al., 2019).
Benzofuran Derivatives in Drug Discovery
Benzofuran is a fundamental unit in numerous bioactive heterocycles, with a broad range of biological activities that include antimicrobial, anti-inflammatory, antitumor, antidiabetic, and anti-Alzheimer properties. The presence of the benzofuran nucleus in both natural and synthetic compounds underlines its importance in pharmaceuticals, agriculture, and polymers. Recent developments have underscored the role of benzofuran compounds as inhibitors against various diseases, viruses, fungi, microbes, and enzymes. The structural activity relationships (SAR) and the impact of functional groups on the activity of benzofuran compounds are critical for understanding their therapeutic activities and potential as pro-drugs in the market (Dawood, 2019).
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran and its derivatives have emerged as suitable structures with a wide range of biological and pharmacological applications, particularly in the field of antimicrobial therapy. Some derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer or psoriasis. The unique structural features and biological activities of benzofuran make it a privileged structure in drug discovery, especially for designing efficient antimicrobial agents active toward different clinically approved targets. The continuous development of benzofuran-based compounds as antimicrobial agents highlights their potential in addressing resistance to antibiotics and the urgent need for new therapeutic agents (Hiremathad et al., 2015).
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular proteins .
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (relevant to their anti-tumor activity), bacterial growth (relevant to their antibacterial activity), oxidative stress responses (relevant to their anti-oxidative activity), and viral replication (relevant to their anti-viral activity) .
Result of Action
Given the biological activities exhibited by benzofuran compounds, it is likely that their effects at the molecular and cellular level are diverse and depend on the specific cellular targets and pathways they interact with .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . They are seen as potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
2-ethyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGDACOXNMKOOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52489-34-6 |
Source
|
Record name | 2-ethyl-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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